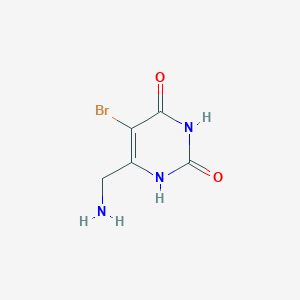
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and a bromine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the aminomethyl group. One common method involves the bromination of pyrimidine-2,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 5-bromopyrimidine-2,4-dione is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidine derivatives.
Oxidation and Reduction: Formation of imines or primary amines.
Condensation Reactions: Formation of Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors or proteins. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine-2,4(1H,3H)-dione: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity and biological activity.
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, which may reduce its potential for halogen bonding and other interactions.
Uniqueness
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
802895-55-2 |
|---|---|
Fórmula molecular |
C5H6BrN3O2 |
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
6-(aminomethyl)-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6BrN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11) |
Clave InChI |
KYJQBLUTZXRUFW-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)NC(=O)N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




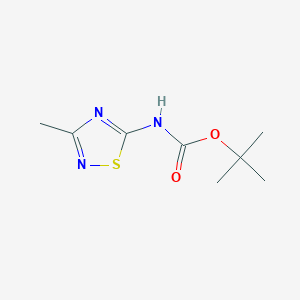
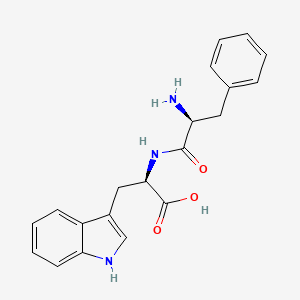
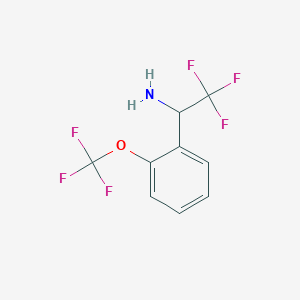

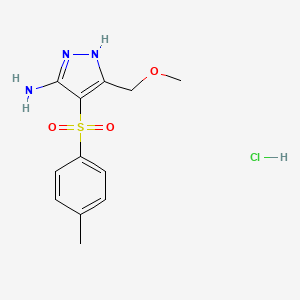
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
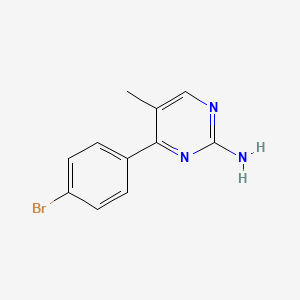
![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
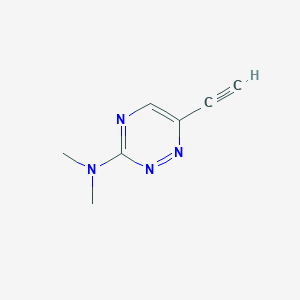
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)
